Sodium2-(4-bromophenyl)ethanesulfonate
Description
Sodium 2-(4-bromophenyl)ethanesulfonate (CAS: Not explicitly provided; molecular formula: C₈H₈BrNaO₃S) is an organosulfonate salt characterized by a bromophenyl group attached to an ethanesulfonate backbone, with a sodium counterion. This compound is notable for its polar sulfonate group (-SO₃⁻), which enhances water solubility and ionic interactions, making it useful in pharmaceuticals, surfactants, and materials science. Its synthesis typically involves sulfonation of 2-(4-bromophenyl)ethane followed by neutralization with sodium hydroxide. The bromine atom at the para position contributes to its stability and reactivity in cross-coupling reactions, while the sulfonate group facilitates strong ionic and hydrogen-bonding interactions in crystalline phases.
Properties
Molecular Formula |
C8H8BrNaO3S |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
sodium;2-(4-bromophenyl)ethanesulfonate |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-8-3-1-7(2-4-8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
BVAHWQAYONTDDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-bromophenyl)ethanesulfonate typically involves the sulfonation of 4-bromophenylethane. The process begins with the bromination of phenylethane to produce 4-bromophenylethane. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2-(4-bromophenyl)ethanesulfonic acid. Finally, neutralization with sodium hydroxide results in the formation of Sodium 2-(4-bromophenyl)ethanesulfonate.
Industrial Production Methods: In industrial settings, the production of Sodium 2-(4-bromophenyl)ethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: Sodium 2-(4-bromophenyl)ethanesulfonate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylethane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include 2-(4-hydroxyphenyl)ethanesulfonate, 2-(4-aminophenyl)ethanesulfonate, and 2-(4-thiophenyl)ethanesulfonate.
Oxidation: Sulfonic acid derivatives.
Reduction: Phenylethane derivatives.
Scientific Research Applications
Sodium 2-(4-bromophenyl)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Biology: The compound is utilized in biochemical assays and as a probe in studying enzyme activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Sodium 2-(4-bromophenyl)ethanesulfonate involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This property makes it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
The ionic nature of Sodium 2-(4-bromophenyl)ethanesulfonate grants it higher water solubility (>100 mg/mL) compared to the hydrophobic ester analogs (<1 mg/mL). However, the bromophenyl group in all compounds reduces solubility in nonpolar solvents. Thermal stability is also influenced by interactions: the sulfonate’s ionic network results in a higher decomposition temperature (~300°C) versus ester analogs (~200°C), which degrade via cleavage of the labile ester bond.
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